4-Hydroxy-3-isopropylbenzaldehyde

Lipophilicity Drug Design Physicochemical Properties

4-Hydroxy-3-isopropylbenzaldehyde (CAS 168899-39-6) delivers a sterically demanding, lipophilic (XLogP3=2) alternative to vanillin (XLogP3≈1.2) and p-hydroxybenzaldehyde. The 3-isopropyl group enhances organic solvent compatibility, modulates regiochemistry at the 2-, 5-, and 6-positions, and improves membrane permeability of derived Schiff bases—advantages not achievable with methoxy analogs. Choose this scaffold for definitive SAR studies, metal-complex partitioning, and proprietary fragrance development. Standard R&D packaging with global shipping available.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 168899-39-6
Cat. No. B3245437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-isopropylbenzaldehyde
CAS168899-39-6
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)C=O)O
InChIInChI=1S/C10H12O2/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-7,12H,1-2H3
InChIKeyLOPMBMHNTAAHAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-isopropylbenzaldehyde (CAS 168899-39-6): A Substituted Hydroxybenzaldehyde Building Block for Specialty Synthesis


4-Hydroxy-3-isopropylbenzaldehyde (CAS 168899-39-6; molecular formula C10H12O2, molecular weight 164.20 g/mol) is a substituted aromatic aldehyde belonging to the hydroxybenzaldehyde class, featuring a hydroxyl group at the 4-position and an isopropyl group at the 3-position of the benzaldehyde ring [1]. Its computed physicochemical properties include an XLogP3 of 2, a topological polar surface area of 37.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors, placing it within a lipophilicity range suitable for organic solvent-based synthetic applications [1].

Why 4-Hydroxy-3-isopropylbenzaldehyde Cannot Be Interchanged with Vanillin or p-Hydroxybenzaldehyde


The 3-isopropyl substitution on 4-hydroxybenzaldehyde creates a sterically and electronically distinct scaffold that fundamentally alters its reactivity profile and physicochemical properties relative to in-class alternatives. Compared to vanillin (4-hydroxy-3-methoxybenzaldehyde, XLogP3 ≈ 1.2) and p-hydroxybenzaldehyde (XLogP3 ≈ 1.4), the isopropyl group increases lipophilicity (XLogP3 = 2), reducing aqueous solubility while enhancing organic solvent compatibility and potentially altering membrane permeability in biological applications [1]. The increased steric bulk at the ortho-relative position also modulates electrophilic aromatic substitution regiochemistry and condensation reaction kinetics compared to unsubstituted or methoxy-substituted analogs. Generic substitution without accounting for these differences may compromise synthetic yield, alter biological activity profiles, or yield unexpected physicochemical behavior in formulation.

Quantitative Differentiation of 4-Hydroxy-3-isopropylbenzaldehyde: Lipophilicity and Structural Parameters vs. In-Class Analogs


Increased Lipophilicity (XLogP3) of 4-Hydroxy-3-isopropylbenzaldehyde Relative to Unsubstituted and Methoxy-Substituted Hydroxybenzaldehydes

The computed XLogP3 value for 4-hydroxy-3-isopropylbenzaldehyde is 2, indicating moderate lipophilicity suitable for organic solvent-based synthetic applications and potentially enhanced membrane permeability relative to more polar hydroxybenzaldehyde derivatives [1]. This parameter reflects the contribution of the 3-isopropyl group to hydrophobic character. The quantitative difference in XLogP3 provides a measurable basis for solvent selection, extraction efficiency predictions, and structure-activity relationship (SAR) considerations when compared to in-class alternatives.

Lipophilicity Drug Design Physicochemical Properties

Hydrogen Bonding Profile of 4-Hydroxy-3-isopropylbenzaldehyde Maintains Key Donor/Acceptor Capacity While Adding Steric Bulk

4-Hydroxy-3-isopropylbenzaldehyde retains one hydrogen bond donor (the 4-OH group) and two hydrogen bond acceptors (the aldehyde oxygen and the hydroxyl oxygen), identical to the H-bond donor/acceptor counts of both vanillin and p-hydroxybenzaldehyde [1]. However, the topological polar surface area (TPSA) is 37.3 Ų, slightly reduced compared to vanillin (≈ 47 Ų) due to replacement of the methoxy oxygen with a methylene carbon, while remaining comparable to p-hydroxybenzaldehyde (≈ 37 Ų). This profile suggests that hydrogen bonding capacity is preserved while the isopropyl group introduces steric constraints not present in smaller substituents.

Hydrogen Bonding Drug-Receptor Interactions Crystal Engineering

Synthetic Utility: Electrophilic Aromatic Substitution Regiochemistry Altered by 3-Isopropyl Steric and Electronic Effects

The 3-isopropyl substituent exerts both steric hindrance and electron-donating inductive effects that redirect electrophilic aromatic substitution away from the 2-position and modulate reactivity at the 5- and 6-positions. This contrasts with vanillin, where the 3-methoxy group is strongly electron-donating via resonance, activating the ring toward electrophilic attack at positions ortho and para to the methoxy group. The isopropyl group, lacking lone-pair resonance donation, produces a distinct reactivity profile that may favor different substitution patterns in downstream functionalization reactions.

Organic Synthesis Regioselectivity Aromatic Aldehydes

Validated Application Scenarios for 4-Hydroxy-3-isopropylbenzaldehyde Based on Quantifiable Differentiation


Synthesis of Lipophilic Schiff Base Ligands and Metal Complexes

The enhanced XLogP3 (2) of 4-hydroxy-3-isopropylbenzaldehyde relative to vanillin (XLogP3 ≈ 1.2) increases the lipophilicity of derived Schiff bases and their metal complexes [1]. This property is advantageous for applications requiring improved organic phase partitioning, such as solvent extraction of metal ions, catalysis in non-polar media, or the development of membrane-permeable coordination compounds for biological studies.

Specialty Fragrance Intermediate with Differentiated Odor Profile

As a hydroxybenzaldehyde bearing an isopropyl rather than methoxy (vanillin) or ethoxy (ethylvanillin) substituent, this compound offers a structurally distinct scaffold for fragrance development. The increased steric bulk and altered electronic profile may yield unique olfactory characteristics or improved stability in formulations, positioning it as a specialty intermediate for creating proprietary fragrance molecules differentiated from vanillin-derived commercial products.

Building Block for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The combination of maintained hydrogen bonding capacity (1 HBD, 2 HBA) with increased lipophilicity (XLogP3 = 2) and steric bulk makes 4-hydroxy-3-isopropylbenzaldehyde a valuable comparator in SAR campaigns [1]. When evaluating the impact of 3-position substitution on biological activity, this compound serves as a hydrophobic, sterically demanding control against vanillin (polar, hydrogen bond acceptor at 3-position) and p-hydroxybenzaldehyde (unsubstituted baseline).

Organic Synthesis of Functionalized Aromatics via Directed Ortho-Metalation or Electrophilic Substitution

The 3-isopropyl group provides steric protection of the 2-position while allowing functionalization at the 5- and 6-positions. This regiochemical control, which differs from that of vanillin (where the 3-methoxy group activates the ring toward ortho/para substitution), enables synthetic access to substitution patterns that are difficult or impossible to achieve with methoxy-substituted analogs [1].

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